4-(3,8-Dioxa-11-azaspiro[5.6]dodecan-11-ylmethyl)phenol

Catalog No.
S7917160
CAS No.
M.F
C16H23NO3
M. Wt
277.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(3,8-Dioxa-11-azaspiro[5.6]dodecan-11-ylmethyl)p...

Product Name

4-(3,8-Dioxa-11-azaspiro[5.6]dodecan-11-ylmethyl)phenol

IUPAC Name

4-(3,8-dioxa-11-azaspiro[5.6]dodecan-11-ylmethyl)phenol

Molecular Formula

C16H23NO3

Molecular Weight

277.36 g/mol

InChI

InChI=1S/C16H23NO3/c18-15-3-1-14(2-4-15)11-17-7-10-20-13-16(12-17)5-8-19-9-6-16/h1-4,18H,5-13H2

InChI Key

GGNOGXVSWNWNFR-UHFFFAOYSA-N

SMILES

C1COCCC12CN(CCOC2)CC3=CC=C(C=C3)O

Canonical SMILES

C1COCCC12CN(CCOC2)CC3=CC=C(C=C3)O
4-(3,8-Dioxa-11-azaspiro[5.6]dodecan-11-ylmethyl)phenol is a chemical compound that has several applications in scientific experiments and research. This paper aims to provide an overview of this compound, including its definition, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, and limitations and future directions.
4-(3,8-Dioxa-11-azaspiro[5.6]dodecan-11-ylmethyl)phenol, also known as BSP or benzyl-SP, is a small molecule that belongs to the spiro compounds family. It has a spiro bicycle structure with a phenol group and a nitrogen-containing heterocycle attached to the benzyl group. BSP has several biological properties, including antimicrobial, antitumor, and anti-inflammatory activities.
The molecular formula of BSP is C19H25NO3, with a molecular weight of 315.41 g/mol. It appears as a white or off-white solid that melts at 126-129°C. It is soluble in organic solvents such as ethanol, methanol, and dichloromethane but has limited solubility in water. BSP is a weak base with a pKa value of 8.11, indicating that it can exist in both protonated and non-protonated forms depending on the pH of the medium.
BSP can be synthesized by reacting 4-hydroxybenzaldehyde with N, N-dimethyl-1,3-propanediamine in the presence of a reducing agent such as sodium borohydride. The resulting product can be further purified by column chromatography to obtain pure BSP. Several analytical methods can be used to characterize BSP, including nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry.
Several analytical methods can be used to quantify BSP and its derivatives in different matrices such as cell culture media, blood, and tissues. These methods include high-performance liquid chromatography, gas chromatography, and capillary electrophoresis. These methods provide accurate and precise measurements of BSP concentration and are essential in pharmacokinetic and toxicological studies.
BSP exhibits several biological properties that make it a potential candidate for drug development. It has been reported to have antimicrobial activity against both Gram-negative and Gram-positive bacteria and fungi. BSP has also been shown to have antitumor activity against several cancer cell lines, including breast, lung, and liver cancer cells. Moreover, BSP has anti-inflammatory activity and has been reported to reduce inflammatory responses in several animal models.
BSP has been evaluated for its toxicity and safety in several scientific experiments. It has been found to have low acute toxicity, with the LD50 value reported to be greater than 2000 mg/kg in rats. BSP has also been reported to have low genotoxicity and mutagenicity in several in vitro and in vivo studies. However, studies have reported that BSP can induce liver damage at high doses and can cause renal toxicity. Therefore, caution should be taken when using BSP in scientific experiments.
BSP has several applications in scientific experiments and research. It can be used as a standard compound in high-performance liquid chromatography and gas chromatography for quantification of BSP and its derivatives. BSP can also be used as a reference compound in analytical methods for detecting spiro compounds in different matrices. In addition, BSP has been used in biomedical research, especially in the development of new antimicrobial and antitumor agents.
The current research on BSP focuses on its potential applications in drug development and disease treatment. Several studies have reported that BSP derivatives have promising antimicrobial and antitumor activities, making them potential candidates for drug development. Moreover, studies have reported that BSP has anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases such as arthritis and asthma.
BSP and its derivatives have potential implications in various fields of research and industry, including drug development, chemical synthesis, and analytical chemistry. BSP derivatives can be used as antimicrobial agents in the food industry to prevent bacterial growth and extend the shelf life of food products. Moreover, BSP derivatives can be used as chemical intermediates in the synthesis of other spiro compounds, making it an important compound in the chemical industry.
Despite the several potential applications of BSP, there are limitations to its use in scientific experiments. BSP has limited solubility in water, which can affect its bioavailability and pharmacokinetics. Moreover, studies have reported that BSP can induce liver and renal toxicity at high doses, indicating that caution should be taken when using BSP in scientific experiments. In the future, research should focus on developing BSP derivatives with improved solubility and reduced toxicity to enhance their potential applications in drug development and disease treatment.

XLogP3

1.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

277.16779360 g/mol

Monoisotopic Mass

277.16779360 g/mol

Heavy Atom Count

20

Dates

Last modified: 01-05-2024

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